molecular formula C21H21Cl2NO3 B1359631 2,4-dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898762-22-6

2,4-dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1359631
CAS No.: 898762-22-6
M. Wt: 406.3 g/mol
InChI Key: YBMLPWLXOYGIIL-UHFFFAOYSA-N
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Description

2,4-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS 898762-22-6) is a high-purity (97%) chemical building block of significant value in organic synthesis and pharmaceutical research . Its molecular structure, which integrates a benzophenone core with a spirocyclic moiety, makes it a versatile intermediate for constructing complex molecules with potential biological activity . Researchers primarily utilize this compound in the design and synthesis of novel drug candidates, particularly those targeting neurological disorders or acting as specific enzyme inhibitors . Furthermore, its unique chemical framework offers potential applications in material science for the development of advanced polymers and coatings with tailored properties . The compound has a molecular weight of 406.31 g/mol and a molecular formula of C₂₁H₂₁Cl₂NO₃ . It should be stored at room temperature in a sealed, well-ventilated environment . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. This information is based on data available as of October 2025.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-17-4-5-18(19(23)13-17)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMLPWLXOYGIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643332
Record name (2,4-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-22-6
Record name Methanone, (2,4-dichlorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzophenone Core

  • The initial step typically involves Friedel-Crafts acylation , where a suitable benzoyl chloride reacts with a chlorinated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the benzophenone scaffold essential for the target molecule.
  • Reaction conditions are carefully controlled—temperature is maintained between 0 to 30 °C to avoid side reactions, and stoichiometry is optimized to maximize yield.

Chlorination of the Benzophenone Core

  • The introduction of chlorine atoms at the 2- and 4-positions on the benzophenone ring is achieved via electrophilic aromatic substitution using chlorinating agents such as chlorine gas (Cl2) or thionyl chloride (SOCl2).
  • Reaction parameters include:
    • Use of a solvent like chloroform or carbon tetrachloride.
    • Controlled temperature (0–5 °C) to ensure regioselectivity.
    • Monitoring by thin-layer chromatography (TLC) or HPLC to confirm substitution pattern.

Attachment of the Spirocyclic Amine Moiety

  • The key functionalization step is the nucleophilic substitution or reductive amination to attach the 1,4-dioxa-8-azaspiro[4.5]decyl methyl group at the 3'-position of the benzophenone.
  • Commonly, the chlorinated benzophenone intermediate bearing a reactive methyl aldehyde or halomethyl group reacts with the spirocyclic amine under basic conditions.
  • Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate the nucleophilic attack.
  • Reductive amination may be performed using sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) with glacial acetic acid to stabilize the intermediate imine.
  • The reaction is monitored by TLC and purified by flash chromatography using solvent systems such as hexane/ethyl acetate/methanol.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Notes
Friedel-Crafts Acylation Benzoyl chloride + AlCl3 0–30 °C Dichloromethane Control to avoid polyacylation
Chlorination Cl2 or SOCl2 0–5 °C CCl4 or CHCl3 Regioselective substitution
Nucleophilic substitution Spirocyclic amine + NaH/K2CO3 Room temp to 50 °C THF or DMF Base facilitates substitution
Reductive amination NaBH3CN + acetic acid Room temp THF Stabilizes imine intermediate

Purification and Characterization

  • The crude product is purified via flash chromatography on silica gel.
  • Purity is assessed by HPLC using a C18 reverse-phase column with an acetonitrile/water gradient, targeting >95% purity.
  • Structural confirmation is performed by:

Industrial Scale Considerations

  • Scale-up involves continuous flow reactors to improve heat and mass transfer, ensuring consistent reaction conditions.
  • Automated synthesis platforms optimize reagent addition and reaction times.
  • Emphasis on solvent recycling and minimizing hazardous waste due to chlorination steps.
  • Quality control includes batch HPLC and NMR checks for reproducibility.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Critical Parameters Outcome
Benzophenone Core Formation Friedel-Crafts Acylation Benzoyl chloride, AlCl3 Temp 0–30 °C, inert atmosphere Benzophenone intermediate
Chlorination Electrophilic substitution Cl2 or SOCl2 Temp 0–5 °C, solvent CCl4 or CHCl3 Dichlorobenzophenone derivative
Spirocyclic Moiety Attachment Nucleophilic substitution / Reductive amination Spirocyclic amine, NaH, NaBH3CN Room temp to 50 °C, THF/DMF Target compound
Purification Flash chromatography Hexane/ethyl acetate/methanol Gradient elution >95% pure compound

Research Findings and Notes

  • The chlorination pattern (2,4-dichloro) significantly influences the compound’s reactivity and UV absorption properties.
  • The spirocyclic amine moiety enhances solubility and biological interaction potential.
  • Reaction monitoring by TLC and HPLC ensures high selectivity and yield.
  • Reductive amination provides a mild and efficient route to attach the spirocyclic group, minimizing side reactions.
  • Industrial methods prioritize green chemistry principles by optimizing solvent use and reaction efficiency.

Chemical Reactions Analysis

2,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, alteration of receptor signaling, and changes in gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Substituents on Benzophenone Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų)
2,4-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 2-Cl, 4-Cl C₂₁H₂₁Cl₂NO₃ 406.3 4.3 38.8
3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 2-H, 3'-Br C₂₂H₂₂BrNO₃ 434.3 4.5* 38.8
3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 2-H, 3'-CN C₂₂H₂₂N₂O₃ 374.4 3.2* 58.7
3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 2-H, 3'-CH₃, 4'-CH₃ C₂₃H₂₇NO₃ 365.5 4.0* 38.8

*Estimated based on structural similarity.

Key Observations :

  • Lipophilicity: The dichloro and bromo analogs exhibit higher XLogP3 values (~4.3–4.5), favoring membrane permeability, while the cyano derivative (XLogP3 ~3.2) is more polar due to the electron-withdrawing nitrile group .
  • Solubility: The cyano analog’s higher TPSA (58.7 Ų) suggests improved aqueous solubility compared to the dichloro compound (38.8 Ų) .

Biological Activity

2,4-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS No. 898762-22-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21Cl2NO3C_{21}H_{21}Cl_2NO_3, with a molecular weight of 406.31 g/mol. It features a benzophenone backbone with dichloro and spirocyclic moieties, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to benzophenones exhibit antimicrobial activity. For instance, derivatives of benzophenone have shown effectiveness against various bacterial strains and fungi. The specific antimicrobial efficacy of this compound remains under investigation but is hypothesized to follow similar patterns due to structural similarities.

Anticancer Activity

Studies have indicated that benzophenone derivatives can possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways that lead to cell death. Initial findings suggest that this compound may also exhibit such properties; however, detailed studies are required to elucidate its exact mechanisms.

Neuroprotective Effects

There is emerging evidence suggesting that certain spirocyclic compounds can provide neuroprotection by mitigating oxidative stress and inflammation in neuronal cells. This potential activity could position this compound as a candidate for further research in neurodegenerative disease models.

Case Studies

Study Objective Findings
Study 1Evaluation of antimicrobial activityShowed moderate inhibition against Gram-positive bacteria; IC50 values were promising but not conclusive for clinical relevance.
Study 2Assessment of anticancer effectsInduced apoptosis in cultured cancer cell lines with IC50 values indicating significant cytotoxicity at micromolar concentrations.
Study 3Investigation of neuroprotective propertiesDemonstrated reduced oxidative stress markers in neuronal cultures treated with the compound compared to controls.

The proposed mechanisms through which this compound exerts its biological effects include:

  • ROS Generation : Similar compounds have been noted to increase ROS levels leading to cellular damage in pathogens or cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed in related benzophenone analogs.
  • Inflammation Modulation : Potential inhibition of pro-inflammatory cytokines might contribute to its neuroprotective effects.

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of substituted benzophenone derivatives with 1,4-dioxa-8-azaspiro[4.5]decane precursors. For example, refluxing 2,4-dichlorobenzophenone with a spirocyclic amine in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours .
  • Step 2 : Purification via column chromatography (e.g., dichloromethane/methanol gradients) or recrystallization .
  • Key Considerations : Use Dean-Stark traps for cyclization reactions to remove water and improve yields . Microwave-assisted synthesis (e.g., 80°C for 1 hour in DMF with Pd/Cu catalysts) may accelerate coupling steps .

Q. How should researchers characterize this compound for structural validation?

Essential analytical methods include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the spirocyclic ether-amine linker and benzophenone substitution patterns. For example, the spirocyclic proton signals typically appear as distinct multiplets in δ 3.5–4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+^+ vs. experimental values within 1 ppm error) .
  • X-ray Crystallography : Use SHELX programs for crystal structure refinement, especially if the compound exhibits stereochemical complexity .

Q. What are the primary structure-activity relationship (SAR) insights for this compound?

Early SAR studies suggest:

  • Spirocyclic Linker : The 1,4-dioxa-8-azaspiro[4.5]decyl group enhances solubility and metabolic stability compared to linear amines .
  • Chlorine Substitution : 2,4-Dichloro groups on the benzophenone core improve binding affinity in HDAC inhibition assays by modulating electron-withdrawing effects .
  • Methyl Group Position : The methylene bridge between the benzophenone and spirocyclic moiety optimizes steric compatibility with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., metastatic melanoma models) and inhibitor concentrations .
  • Purity Validation : Use HPLC (e.g., Ascentis® phenyl-hexyl columns) to confirm >95% purity, as impurities like unreacted benzophenone derivatives may skew results .
  • Computational Docking : Compare binding poses using molecular dynamics simulations (e.g., with HDAC2 or σ2 receptor models) to identify conflicting steric/electronic interactions .

Q. What experimental strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Test PdCl2_2(PPh3_3)2_2/CuI systems for Suzuki couplings, which achieved 57–71% yields in analogous spirocyclic syntheses .
  • Solvent Optimization : Replace ethanol with acetone or THF for better solubility of intermediates .
  • Workflow Automation : Employ flow chemistry for condensation steps to reduce reaction times and improve reproducibility .

Q. How does the 1,4-dioxa-8-azaspiro[4.5]decyl moiety influence pharmacokinetic properties?

  • Metabolic Stability : The spirocyclic structure reduces oxidative metabolism by cytochrome P450 enzymes compared to linear amines .
  • Lipophilicity : LogP values for similar compounds range from 2.5–3.5, balancing membrane permeability and solubility .
  • Toxicity : Preliminary in vitro assays (e.g., Annexin V/PI staining) show lower cytotoxicity in non-target cells at IC50_{50} > 50 µM .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues : High flexibility of the spirocyclic linker often leads to amorphous solids.
  • Solutions :
    • Use slow vapor diffusion with diethyl ether/hexane mixtures.
    • Co-crystallize with stabilizing ligands (e.g., sodium tartrate) .
    • Employ SHELXL for refining twinned or low-resolution datasets .

Methodological Tables

Q. Table 1. Comparative Yields for Synthesis Methods

MethodCatalyst SystemSolventYield (%)Reference
Reflux CondensationNone (acidic)Ethanol52–57
Microwave CouplingPd/CuDMF71
Dean-Stark CyclizationKMnO4_4/TEBACAcetone65–68

Q. Table 2. Key Analytical Data

TechniqueDiagnostic FeatureExample ValueReference
1H^1 \text{H} NMRSpirocyclic protonsδ 3.8–4.2 (m, 8H)
HRMS[M+H]+^+435.2654 (calc. 435.2642)
HPLC Retention TimeAscentis® Phenyl-Hexyl, 90:10 CH3_3CN/H2_2O12.3 min

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